molecular formula C7H10N2O2 B3359789 1-Methyl-2,6-diazabicyclo[2.2.2]octane-3,5-dione CAS No. 87581-37-1

1-Methyl-2,6-diazabicyclo[2.2.2]octane-3,5-dione

Cat. No. B3359789
CAS RN: 87581-37-1
M. Wt: 154.17 g/mol
InChI Key: ZZRIPCBNLXIKDA-UHFFFAOYSA-N
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Description

1,4-Diazabicyclo[2.2.2]octane (DABCO), also known as triethylenediamine or TEDA, is a bicyclic organic compound with the formula N2(C2H4)3 . This colorless solid is a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in polymerization and organic synthesis .


Molecular Structure Analysis

The molecular structure of DABCO is unusual in that the methylene hydrogen atoms are eclipsed within each of the three ethylene linkages . Furthermore, the diazacyclohexane rings, of which there are three, adopt the boat conformations, not the usual chair conformations .


Chemical Reactions Analysis

DABCO shows the properties of an uncharged supernucleophile . The manifestation of supernucleophilic properties in combination with those of a nucleofuge enables the use of DABCO as a catalyst of a series of organic reactions .


Physical And Chemical Properties Analysis

DABCO is a colorless, solid organic compound with a melting point of 156 to 160 °C and a boiling point of 174 °C . It is hygroscopic and has good solubility in many polar, as well as nonpolar solvents .

Mechanism of Action

The mechanism of action of DABCO in chemical reactions is due to its high nucleophilicity and basicity . It is sufficiently basic to promote a variety of coupling reactions .

Safety and Hazards

DABCO is moderately toxic and should be handled in a fume hood, as it causes irritation upon contact with skin or eyes . It must be stored under an inert gas atmosphere in a refrigerator due to its high hygroscopicity, the tendency of sublimation at room temperature, and the reactivity toward CO2 and air moisture .

Future Directions

The versatility of DABCO in organic chemistry has been reflected in the large number of publications . It is frequently used as a base, catalyst, and reagent, and its various applications continue to be explored .

properties

IUPAC Name

1-methyl-2,6-diazabicyclo[2.2.2]octane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-7-3-2-4(5(10)8-7)6(11)9-7/h4H,2-3H2,1H3,(H,8,10)(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRIPCBNLXIKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(=O)N1)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90604036
Record name 1-Methyl-2,6-diazabicyclo[2.2.2]octane-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87581-37-1
Record name 1-Methyl-2,6-diazabicyclo[2.2.2]octane-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-2,6-diazabicyclo[2.2.2]octane-3,5-dione
Reactant of Route 2
1-Methyl-2,6-diazabicyclo[2.2.2]octane-3,5-dione
Reactant of Route 3
1-Methyl-2,6-diazabicyclo[2.2.2]octane-3,5-dione
Reactant of Route 4
1-Methyl-2,6-diazabicyclo[2.2.2]octane-3,5-dione
Reactant of Route 5
1-Methyl-2,6-diazabicyclo[2.2.2]octane-3,5-dione
Reactant of Route 6
1-Methyl-2,6-diazabicyclo[2.2.2]octane-3,5-dione

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